Ethyl 4-chloro-3-cyanophenylcarbamate
Description
Ethyl 4-chloro-3-cyanophenylcarbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a chlorine atom at the para position (C4) and a cyano group at the meta position (C3). Carbamates are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. The chlorine and cyano substituents enhance electronic effects, influencing reactivity, solubility, and interactions with biological targets.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
ethyl N-(4-chloro-3-cyanophenyl)carbamate |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)13-8-3-4-9(11)7(5-8)6-12/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
PIOMNRGYZKEWLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
Key structural analogs include:
- Ethyl 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates (4a–i): These compounds feature a chlorine at C4 and a carbamoyl group at C2 linked to a 3-chlorophenylamine moiety. Synthesized by Ferriz et al., they exhibit antifungal activity, with lipophilicity (log k) determined via HPLC .
- Ethyl 4-chloro-3-trifluoromethylcarbanilate: This analog replaces the cyano group with a trifluoromethyl (CF₃) group at C3. It is listed as a Sorafenib-related compound in chemical directories .
- Ethyl 4-cyanobenzoate (from Biopharmacule catalog): While lacking the carbamate group, this compound highlights the impact of a para-chloro and meta-cyano substitution pattern on electronic properties and solubility .
Physicochemical Properties
Lipophilicity (log k) and molecular weight are critical determinants of bioavailability:
*Molecular weights calculated using standard atomic masses.
- Positional Effects: The meta-cyano group in the target compound vs. the ortho-carbamoyl group in 4a alters steric and electronic interactions.
- Lipophilicity: The inferred log k of ~2.1 for this compound suggests moderate lipophilicity, lower than Compound 4a (log k = 3.8) due to the absence of a bulky carbamoyl group. The CF₃ analog likely has higher log k due to the hydrophobic trifluoromethyl group.
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